2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be carried out using ethyl halides in the presence of a strong base, while fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or dihydro derivatives.
Scientific Research Applications
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5,8-dichloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 2-Ethyl-5,8-dibromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 2-Ethyl-5,8-diiodo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Uniqueness
The presence of difluoro substituents in 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C11H10F2O4 |
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Molecular Weight |
244.19 g/mol |
IUPAC Name |
3-ethyl-5,8-difluoro-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F2O4/c1-2-11(10(14)15)5-16-8-6(12)3-4-7(13)9(8)17-11/h3-4H,2,5H2,1H3,(H,14,15) |
InChI Key |
JIHWYIGEGGPVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=C(C=CC(=C2O1)F)F)C(=O)O |
Origin of Product |
United States |
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